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Application Notes: Non-Destructive Analysis of Umber in Historical Manuscripts

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Introduction

Umber is a natural brown earth pigment containing iron oxides (primarily goethite and hematite) and a significant amount of manganese oxides (like pyrolusite and romanechite). The presence of manganese is what distinguishes **umber** from other iron oxide earth pigments like ochres and siennas. Non-destructive analysis (NDA) is crucial in cultural heritage science, as it allows for the chemical and physical characterization of materials without the need for sampling, thereby preserving the integrity of invaluable artifacts such as historical manuscripts. [1][2] This note details the application of several key NDA techniques for the identification and characterization of **umber**.

X-Ray Fluorescence (XRF) Spectroscopy

Application: XRF is a powerful technique for elemental analysis and is often the first method employed for pigment identification.[3][4] For **umber**, portable XRF (pXRF) can be used in-situ to detect the key elemental markers.[5][6] The primary goal is to identify the simultaneous presence of high concentrations of iron (Fe) and manganese (Mn).

• Principle: The instrument irradiates a small spot on the manuscript with X-rays, causing atoms in the pigment to emit secondary (or fluorescent) X-rays at energies characteristic of each element.[3] A detector measures these emitted X-rays to generate a spectrum, revealing the elemental composition.



• Identification of **Umber**: A definitive **umber** spectrum will show prominent peaks for both iron (Fe) and manganese (Mn).[7][8] The ratio of Mn to Fe can help in distinguishing **umber** from siennas and ochres, which have little to no manganese. The presence of other elements like silicon (Si), aluminum (Al), and potassium (K) is also expected, as they are common components of the clay matrix.

Raman Spectroscopy

Application: While XRF identifies elements, Raman spectroscopy provides molecular information, identifying the specific mineral compounds present. This is crucial for confirming that the iron and manganese are in their oxide forms (goethite, hematite, pyrolusite), which are characteristic of **umber**.

- Principle: A monochromatic laser is focused on the pigment.[9] Most of the light is scattered
 at the same frequency (Rayleigh scattering), but a small fraction is scattered at different
 frequencies (Raman scattering) due to interactions with the molecular vibrations of the
 material.[10] The resulting Raman spectrum is a unique vibrational "fingerprint" of the
 compounds present.[4]
- Identification of Umber: The Raman spectrum of umber is typically a composite of its
 constituent minerals. Key peaks to look for include those for goethite (α-FeOOH), hematite
 (α-Fe₂O₃), and various manganese oxides. The presence of carbon, often found in raw
 umber, can also be detected.

Multispectral and Hyperspectral Imaging

Application: These imaging techniques provide information about the reflectance properties of pigments across different wavelengths, including those beyond the visible range (ultraviolet and infrared).[11] They are excellent for mapping the distribution of pigments across an entire page and differentiating **umber** from other visually similar brown inks or pigments.[12]

- Principle: The manuscript is illuminated, and a camera captures a series of images at different narrow wavelength bands.[13] By analyzing the spectral reflectance of each pixel, a spectral curve is generated. Different materials have distinct spectral curves.
- Identification of **Umber**: **Umber** has a characteristic reflectance spectrum in the visible and near-infrared (VNIR) range. By comparing the acquired spectra to a library of reference



pigments, areas containing **umber** can be identified and mapped. This technique can also help reveal underdrawings or differentiate between a raw **umber** and a burnt **umber**, as the heat treatment alters the spectral properties.

Fiber Optic Reflectance Spectroscopy (FORS)

Application: FORS, also known as diffuse reflectance spectroscopy, provides the same type of spectral data as hyperspectral imaging but for a single point rather than a whole area.[14] It is a non-imaging technique that offers high-quality spectral information from a small spot.

- Principle: A probe containing optical fibers delivers light to the manuscript surface and collects the light that is reflected. A spectrometer analyzes this reflected light to produce a reflectance spectrum.
- Identification of Umber: Similar to imaging spectroscopy, the resulting spectrum is compared
 to reference databases. FORS can provide rapid, high-resolution spectral data to confirm the
 identity of umber in specific locations identified by eye or with XRF.

Data Presentation

Quantitative data from NDA techniques are essential for unambiguous identification.

Table 1: Key Elemental and Molecular Indicators for Umber



Analysis Technique	Parameter	Characteristic Signature for Umber
XRF	Key Elements	High signals for Iron (Fe) and Manganese (Mn).[7][8]
Associated Elements	Presence of Si, Al, K, Ca from the clay base.	
Raman	Goethite (α-FeOOH)	Strong peaks around 385-400 cm ⁻¹ .
Hematite (α-Fe ₂ O ₃)	Peaks around 225, 292, 411, 612 cm ⁻¹ .	
Manganese Oxides	Broad bands, e.g., Pyrolusite (β-MnO ₂) around 530, 660 cm ⁻¹ .	
FORS / HSI	Spectral Features	Broad absorption in the UV/blue region, with a gradual increase in reflectance through the visible and a characteristic slope in the near-infrared (NIR).

Experimental Protocols Protocol 1: Portable XRF (pXRF) Analysis

- Instrument Setup:
 - Use a portable XRF spectrometer equipped with a low-power X-ray tube (e.g., Rh or Ag target).
 - Select an appropriate analysis window and spot size (typically 3-8 mm).[2]
 - Ensure the instrument is calibrated using certified reference materials.
- · Manuscript Handling:



- Place the manuscript on a stable, clean, and non-reflective surface. Ensure the page is flat.
- Position the pXRF analyzer perpendicular to the area of interest (AOI) on the manuscript.
 Use the built-in camera to precisely target the umber-pigmented region.[2]

Data Acquisition:

- Set the acquisition time. A duration of 60-120 seconds is typically sufficient for good signalto-noise for major elements.
- Acquire at least three separate spectra from different locations within the same pigmented area to ensure reproducibility.
- Acquire a spectrum from an unpigmented area (parchment or paper) to serve as a background reference.

Data Analysis:

- Process the spectra using the instrument's software.
- o Identify elemental peaks based on their characteristic energy levels (e.g., Fe Kα at \sim 6.4 keV, Mn Kα at \sim 5.9 keV).
- Subtract the background spectrum from the pigment spectrum to isolate the pigment's elemental signature.
- Compare the relative intensities or ratios of Fe and Mn peaks to confirm the presence of umber.[15]

Protocol 2: Micro-Raman Spectroscopy Analysis

- Instrument Setup:
 - Use a Raman microscope system. Select a laser wavelength that minimizes fluorescence from the binding medium or substrate, often a longer wavelength like 785 nm.



- Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer with a peak at 520.7 cm⁻¹).
- Use a low laser power (typically <1 mW at the sample) to avoid thermal damage to the manuscript.[9]

Manuscript Handling:

- Place the manuscript securely on the microscope stage.
- Use the microscope's objective lens (e.g., 50x or 100x) to focus on a single pigment particle within the AOI.[16] The spot size can be as small as 1-2 micrometers.[9]

Data Acquisition:

- Set the acquisition parameters: integration time (e.g., 10-60 seconds) and number of accumulations (e.g., 2-5).
- Collect the Raman spectrum. If the signal is weak or fluorescence is high, adjust the parameters accordingly.
- Collect spectra from multiple particles to account for pigment heterogeneity.

Data Analysis:

- Process the raw spectrum to remove background fluorescence using a baseline correction algorithm (e.g., polynomial fitting).
- Identify the peak positions (in cm⁻¹) and compare them to reference spectra of goethite, hematite, and manganese oxides from spectral databases.

Visualizations



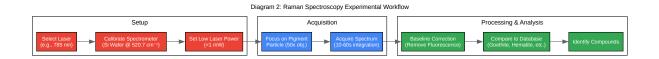
Phase 1: Preparation & Documentation Select Manuscript & Area of Interest (AOI) Visual Examination & High-Resolution Photography Broad screening Phase 2: Non-Destructive Analysis Elemental Analysis (pXRF) Targeted analysis Map distribution Molecular Analysis (Raman) Spectral Mapping (HSI/FORS) Phase 3: Data Integration & Interpretation Correlate Elemental, Molecular, & Spectral Data Pigment Identification (e.g., Umber) Final Report & Archiving

Diagram 1: General Workflow for Non-Destructive Pigment Analysis

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Caption: General workflow for manuscript pigment analysis.

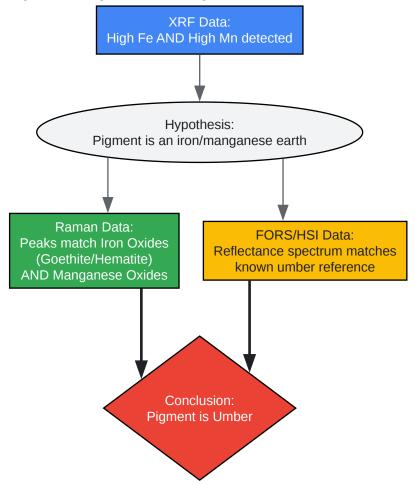




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Caption: Step-by-step workflow for Raman spectroscopy.

Diagram 3: Logical Data Integration for Umber Identification



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